Triethylenetetramine-d4 Tetrahydrochoride
Description
Overview of Triethylenetetramine-d4 Tetrahydrochloride as a Specialized Research Reagent
Triethylenetetramine-d4 Tetrahydrochloride is a deuterated form of Triethylenetetramine (B94423) (TETA) and serves as a specialized internal standard for research purposes. acanthusresearch.comlgcstandards.com TETA itself is a polyamine and a copper-chelating agent. nih.govatamanchemicals.com The non-deuterated form, as trientine, is used medically for the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation. atamanchemicals.comwikipedia.org TETA has also garnered interest as a potential anticancer agent due to its ability to modulate polyamine metabolism, which is often dysregulated in cancer cells. nih.govatamanchemicals.com
The introduction of four deuterium (B1214612) atoms into the triethylenetetramine structure creates Triethylenetetramine-d4, which is chemically similar to TETA but has a higher mass. This mass difference allows it to be easily distinguished from the unlabeled compound in mass spectrometry analysis. nih.gov Consequently, Triethylenetetramine-d4 Tetrahydrochloride is primarily used as an internal standard in quantitative studies of TETA. By adding a known amount of the deuterated standard to a sample, researchers can accurately measure the concentration of TETA and its metabolites.
This labeled compound is crucial for pharmacokinetic and metabolic studies of TETA. acanthusresearch.com Research has shown that TETA is metabolized in the body, primarily through acetylation. nih.govatamanchemicals.com Understanding the metabolic pathways and the rate of metabolism is vital for optimizing therapeutic strategies. The use of a deuterated internal standard like Triethylenetetramine-d4 Tetrahydrochloride enables precise quantification, which is essential for detailed pharmacokinetic modeling and for investigating how factors such as genetic variations in metabolic enzymes might influence the drug's efficacy and disposition. nih.gov
Below is a data table with some of the properties of Triethylenetetramine-d4 Tetrahydrochloride and its parent compound.
| Property | Triethylenetetramine-d4 Tetrahydrochloride | Triethylenetetramine Tetrahydrochloride |
| Molecular Formula | C₆H₁₄D₄N₄·4HCl acanthusresearch.com | C₆H₁₈N₄·4HCl scbt.com |
| CAS Number | 1067245-32-2 acanthusresearch.com | 4961-40-4 scbt.com |
| Molecular Weight | 296.10 (Isotopic) | 292.08 scbt.com |
| Primary Application | Stable Isotope Labeled Reference Standard acanthusresearch.com | Spacer in affinity chromatography scbt.com |
Current Academic Landscape and Research Gaps Pertaining to Deuterated Polyamine Derivatives
The study of polyamines and their derivatives is an active area of research, particularly in the context of cancer therapy. nih.govnih.gov Polyamines are essential for cell growth and proliferation, and their metabolism is often upregulated in cancer cells, making it an attractive target for drug development. nih.govmdpi.com A variety of synthetic polyamine analogs have been developed to interfere with polyamine functions and have shown promise as antitumor agents in preclinical and clinical studies. researchgate.netnih.gov These analogs can disrupt polyamine homeostasis by inhibiting their synthesis, promoting their catabolism, or competing for their binding sites. nih.gov
The use of deuterated polyamine derivatives, however, represents a more niche but growing area of investigation. The primary application of deuteration in this context is to create internal standards for quantitative analysis, as seen with Triethylenetetramine-d4 Tetrahydrochloride. acanthusresearch.com This allows for more precise and reliable measurements of the pharmacokinetics and metabolism of their non-deuterated counterparts. nih.gov
A significant research gap exists in the exploration of the intrinsic biological effects of deuterated polyamines themselves. The kinetic isotope effect, brought about by the stronger carbon-deuterium bond, could potentially alter the metabolic fate and biological activity of polyamine analogs. researchgate.net For instance, if a particular metabolic step is rate-limiting for the activity or degradation of a polyamine analog, deuteration at the site of metabolism could enhance its therapeutic efficacy or prolong its duration of action. nih.govtandfonline.com
Furthermore, while many synthetic polyamine analogs have been created, detailed studies of their metabolic pathways are not always complete. nih.govmdpi.com Deuterated derivatives could serve as powerful tools to elucidate these pathways. By tracking the fate of the deuterium label, researchers can identify metabolites and better understand the enzymatic processes involved. nih.govsilantes.com This knowledge is crucial for the rational design of new and improved polyamine-based therapeutics. The development and study of more diverse deuterated polyamine derivatives could, therefore, open up new avenues for both fundamental research into polyamine biology and the development of novel therapeutic strategies. nih.gov
Properties
CAS No. |
1067245-32-2 |
|---|---|
Molecular Formula |
C6H18N4 |
Molecular Weight |
150.262 |
IUPAC Name |
N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2 |
InChI Key |
VILCJCGEZXAXTO-NZLXMSDQSA-N |
SMILES |
C(CNCCNCCN)N |
Synonyms |
N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride; 1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride; 1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride; 1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride; 3,6-Diazaoctane-1,8-diamine-d4 Tetr |
Origin of Product |
United States |
Synthetic Methodologies for Triethylenetetramine D4 Tetrahydrochloride and Its Deuterated Analogs
Synthesis of Triethylenetetramine-d4 Tetrahydrochloride via Deuteration Pathways
The most plausible and direct synthetic route to Triethylenetetramine-d4 Tetrahydrochloride involves the use of ethylene-d4-diamine (B42850) as a starting material. The general synthesis of triethylenetetramine (B94423) is often achieved by reacting ethylenediamine (B42938) with 1,2-dichloroethane. mhlw.go.jp By substituting ethylenediamine with ethylene-d4-diamine, a deuterated analog of triethylenetetramine can be produced. This reaction typically yields a mixture of ethyleneamines, which are then separated by fractional distillation. mhlw.go.jp
The resulting Triethylenetetramine-d4 free base is a colorless to yellowish oily liquid. To obtain the stable and crystalline tetrahydrochloride salt, the free base is treated with hydrochloric acid. A patent describing the synthesis of various triethylenetetramine salts outlines a general procedure where hydrochloric acid is used to produce triethylenetetramine tetrahydrochloride.
The final product, Triethylenetetramine-d4 Tetrahydrochloride, has the chemical formula C₆H₁₄D₄N₄·4HCl and a molecular weight of approximately 296.1 g/mol . google.comclearsynth.com Its identity and purity can be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Properties of Triethylenetetramine-d4 Tetrahydrochloride
| Property | Value | Source |
| Chemical Formula | C₆H₁₄D₄N₄·4HCl | google.comclearsynth.com |
| Molecular Weight | ~296.1 g/mol | google.comclearsynth.com |
| CAS Number (Free Base) | 1067245-32-2 | google.comgoogle.com |
| Appearance | Likely a crystalline solid | General knowledge |
Preparation of Deuterated N-Acetyltriethylenetetramine Derivatives for Research Purposes
Deuterated N-acetylated derivatives of triethylenetetramine are valuable as internal standards in pharmacokinetic and metabolic studies. The synthesis of N1-Acetyl triethylenetetramine-d4 would logically start from the deuterated parent compound, Triethylenetetramine-d4.
The acetylation of triethylenetetramine can be achieved through various methods. A common approach involves the reaction of the polyamine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under controlled conditions to favor mono-acetylation at one of the primary amine groups. The synthesis of non-deuterated N-acetylated triethylenetetramine has been documented.
For the deuterated analog, N1-Acetyl triethylenetetramine-d4, the starting material would be Triethylenetetramine-d4. The reaction would proceed similarly, resulting in a product with the chemical formula C₈H₁₆D₄N₄O. clearsynth.com This compound is commercially available and used as an internal standard in analytical methods. clearsynth.com The preparation of the tetrahydrochloride salt of this derivative would follow a similar acidification process as described for the parent compound.
Table 2: Properties of N1-Acetyl triethylenetetramine-d4
| Property | Value | Source |
| Chemical Formula | C₈H₁₆D₄N₄O | clearsynth.com |
| Molecular Weight | ~192.30 g/mol | clearsynth.com |
| CAS Number | 2732980-39-9 | clearsynth.com |
| Primary Use | Internal standard in analytical assays | clearsynth.com |
Developments in Isotopic Labeling Techniques for Complex Amine Structures
The field of isotopic labeling has seen significant advancements, providing more sophisticated tools for the synthesis of complex deuterated amines. Beyond the use of deuterated building blocks, techniques like photoredox catalysis have emerged as powerful methods for the late-stage deuteration of drug molecules, including those containing amine functionalities. These methods often utilize readily available deuterium (B1214612) sources like D₂O.
Moreover, developments in transition-metal-catalyzed hydrogen isotope exchange (HIE) have expanded the toolkit for labeling complex molecules. google.com These methods offer the potential for high selectivity and efficiency in introducing deuterium into specific C-H bonds, even in the presence of multiple reactive functional groups found in polyamines.
The synthesis of specifically labeled polyamines is no longer solely reliant on multi-step classical organic synthesis. Modern techniques are continually being refined to offer more direct, efficient, and selective pathways to these important research compounds. The ongoing development of these labeling technologies is crucial for advancing our understanding of the biological roles and therapeutic potential of complex amines and their derivatives.
Advanced Analytical Methodologies Utilizing Triethylenetetramine D4 Tetrahydrochloride
Application as an Internal Standard in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
In quantitative LC-MS/MS analysis, an ideal internal standard co-elutes with the analyte, experiences similar ionization effects, but is clearly distinguishable by the mass spectrometer. Deuterated compounds, such as Triethylenetetramine-d4 Tetrahydrochloride, are considered the gold standard for this purpose. They correct for variations during sample preparation, chromatography, and detection, leading to highly reliable quantification semanticscholar.org.
Analytical methods have been developed for the simultaneous determination of Triethylenetetramine (B94423) (TETA) and its primary acetylated metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT), in biological matrices like human plasma and urine nih.govresearchgate.net. The use of a stable isotope-labeled internal standard, specifically Triethylenetetramine-d4 (Trientine-D4), is integral to these methods for achieving high precision and accuracy jddtonline.inforesearchgate.net.
In a typical method, the analyte and the deuterated internal standard are extracted from the biological sample, often using liquid-liquid extraction or solid-phase extraction jddtonline.infonih.gov. The extracts are then analyzed by LC-MS/MS. The similar physicochemical properties of Triethylenetetramine-d4 ensure that it behaves almost identically to the unlabeled TETA throughout the entire analytical process, compensating for any potential sample loss or variability in instrument response. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the Triethylenetetramine-d4 internal standard jddtonline.info. This approach allows for the accurate measurement of TETA and its metabolites, which is crucial for pharmacokinetic and clinical studies nih.govjddtonline.info.
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters researchgate.netresearchgate.net. Using a deuterated standard like Triethylenetetramine-d4 is highly advantageous during this optimization phase.
Chromatographic Optimization: The goal is to achieve symmetric peak shapes, adequate retention, and separation from endogenous interferences. Different column chemistries and mobile phase compositions are tested. For instance, one validated method for TETA and its metabolite utilized a C18 column with an isocratic mobile phase of 80% acetonitrile and 20% 10mM ammonium acetate in water jddtonline.info. Another method employed a cyano column with a mobile phase containing 15% acetonitrile, 85% water, and 0.1% heptafluorobutyric acid nih.govresearchgate.net. Because Triethylenetetramine-d4 has nearly identical chromatographic behavior to the unlabeled analyte, it provides a constant reference point for evaluating and refining separation conditions such as mobile phase composition, flow rate, and column temperature semanticscholar.orgjddtonline.info.
Mass Spectrometric Optimization: Optimization of MS parameters is performed to maximize the signal intensity of the analyte and internal standard researchgate.net. This involves direct infusion of the compounds into the mass spectrometer. For TETA and Triethylenetetramine-d4, detection is typically performed in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) jddtonline.info. Specific precursor-to-product ion transitions are identified and optimized for both the analyte and the internal standard. The deuterated standard provides a stable and reliable signal for fine-tuning parameters like fragmentor voltage and collision energy to achieve the highest sensitivity and specificity jddtonline.inforesearchgate.net.
Table 1: Exemplary LC-MS/MS Parameters for Triethylenetetramine (Trientine) Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Xtimate, C18 (4.6 x 50 mm) 5 µm jddtonline.info | Cyano Column nih.govresearchgate.net |
| Mobile Phase | Isocratic: Acetonitrile (80%) and 10mM Ammonium Acetate in water (20%) jddtonline.info | Isocratic: Acetonitrile (15%), Water (85%), and 0.1% Heptafluorobutyric acid nih.govresearchgate.net |
| Flow Rate | 1 mL/min jddtonline.info | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) jddtonline.info | Positive Ion Detection nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) jddtonline.info | Single Ion Monitoring (SIM) nih.gov |
| Analyte (TETA) m/z | Transitions monitored (specifics proprietary) jddtonline.info | [M+H]+ at 147 nih.gov |
| Internal Standard | Trientine-D4 jddtonline.info | N1-acetylspermine nih.gov |
Method validation is essential to ensure that an analytical method is reliable for its intended purpose. International guidelines, such as those from the International Conference on Harmonization (ICH), outline the necessary validation parameters researchgate.netjddtonline.info. The use of Triethylenetetramine-d4 Tetrahydrochloride is fundamental to successfully validating methods for TETA quantification.
Linearity: Linearity is assessed by analyzing calibration standards at multiple concentration levels. A method for TETA demonstrated excellent linearity in human plasma over a concentration range of 10.009 ng/mL to 1000.571 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99 jddtonline.inforesearchgate.net. The deuterated internal standard ensures that the response ratio is directly proportional to the analyte concentration across the entire range.
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Validated methods show high accuracy, with recovery values typically within 85-115% of the nominal concentration, and high precision, with the relative standard deviation (%RSD) being less than 15% nih.govuu.nl. Triethylenetetramine-d4 minimizes variability, leading to consistently accurate and precise results jddtonline.info.
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate rjptonline.org. The co-eluting deuterated internal standard compensates for minor shifts in retention time or response that may occur due to these variations, thereby demonstrating the method's robustness jddtonline.info.
Table 2: Validation Parameters from a Validated LC-MS/MS Method for Trientine (TETA)
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10.009 ng/mL to 1000.571 ng/mL | jddtonline.inforesearchgate.net |
| Correlation Coefficient (r²) | > 0.99 | jddtonline.inforesearchgate.net |
| Accuracy | Within 86.1% to 109.0% | nih.gov |
| Precision (%RSD) | < 12.0% | nih.gov |
| Internal Standard Used | Trientine-D4 | jddtonline.inforesearchgate.net |
Exploitation of Deuterium (B1214612) Labeling in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Deuterium (²H) NMR spectroscopy is a powerful technique for studying the structure, dynamics, and reaction mechanisms of molecules wikipedia.org. Since the natural abundance of deuterium is very low (approx. 0.016%), samples must typically be enriched with deuterium to obtain a strong signal wikipedia.org. Triethylenetetramine-d4, being a selectively labeled compound, is an ideal probe for such studies. The ²H NMR spectrum provides information analogous to proton (¹H) NMR but focuses exclusively on the deuterated sites within the molecule wikipedia.org.
Deuterium labeling is a well-established method for tracing the fate of atoms through complex biochemical reactions nih.gov. In the study of polyamine metabolism, ²H NMR can be used to follow the transformation of a deuterated precursor like Triethylenetetramine-d4. By analyzing the ²H NMR spectra of metabolites formed over time, researchers can establish site-specific hydrogen isotope transfer models nih.gov.
This approach allows for the unambiguous tracking of specific parts of the molecule as it undergoes enzymatic modification. For instance, if Triethylenetetramine-d4 were administered in a biological system, the appearance of deuterium signals in its metabolites would confirm the metabolic pathway. This technique can provide detailed information on complex hydrogen transfer mechanisms during reactions, helping to elucidate the step-by-step processes of polyamine catabolism or modification nih.govresearchgate.net. Such mechanistic experiments, often called crossover or isotope labeling experiments, are fundamental in confirming or refuting proposed reaction pathways wikipedia.org.
While 1D ²H NMR is informative, its resolution can be limited wikipedia.org. Advanced multidimensional NMR techniques, such as 2D correlation spectroscopy, can overcome these limitations and provide much more detailed structural and dynamic information bitesizebio.com. These experiments correlate the signals of different nuclei, spreading the information across two or more frequency dimensions, which greatly enhances resolution bitesizebio.com.
For a deuterated probe like Triethylenetetramine-d4, 2D NMR experiments that correlate deuterium with other nuclei (e.g., ¹³C or ¹H) are particularly powerful researchgate.net. A ¹³C-²H correlation spectrum, for example, would show which deuterium atoms are attached to which carbon atoms, providing unambiguous signal assignments even in crowded spectra researchgate.net. These advanced methods can be used to characterize the structure of drug-target complexes, study molecular dynamics, and analyze binding interactions at an atomic level, making deuterated probes invaluable tools in mechanistic and structural biology bitesizebio.comnih.gov.
Integration of Triethylenetetramine-d4 Tetrahydrochloride in Other Hyphenated Analytical Techniques for Research
The integration of isotopically labeled compounds is a cornerstone of modern analytical chemistry, providing a high degree of accuracy and precision in quantitative studies. Triethylenetetramine-d4 Tetrahydrochloride, a deuterated form of Triethylenetetramine Tetrahydrochloride, serves a critical role as an internal standard in various hyphenated analytical techniques, most notably in liquid chromatography-mass spectrometry (LC-MS) and its tandem configuration, LC-MS/MS.
The primary application of Triethylenetetramine-d4 Tetrahydrochloride is to ensure the reliability of quantitative analysis of the active pharmaceutical ingredient Triethylenetetramine and its metabolites in complex biological matrices such as human plasma and urine. nih.govresearchgate.net In these hyphenated methods, the deuterated standard is added to biological samples at a known concentration before sample preparation and analysis. lcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
In the realm of bioanalytical method development, the choice of a suitable internal standard is a critical step to achieve accurate and precise results. nih.gov Deuterated internal standards are highly preferred in LC-MS/MS applications because their physicochemical properties are nearly identical to those of the analyte of interest. chromforum.orgclearsynth.com This similarity ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, which helps to compensate for variations in sample preparation and matrix effects. chromforum.org
Research has demonstrated the successful use of Triethylenetetramine-d4 as an internal standard for the simultaneous quantification of Trientine and its metabolite, N1-Acetyl Trientine, in human plasma. researchgate.netjddtonline.info In these studies, a robust and high-throughput UPLC-MS/MS method was developed and validated. The method's linearity, precision, and accuracy were established, with correlation coefficients consistently exceeding 0.99 for both Trientine and its N-acetylated metabolite when using their respective deuterated internal standards. researchgate.netjddtonline.info
The following table summarizes the key parameters from a representative LC-MS/MS method utilizing Triethylenetetramine-d4 as an internal standard for the analysis of Trientine and its primary metabolite.
| Analyte | Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Trientine | Trientine-d4 | 10.009 - 1000.571 | > 0.99 |
| N1-Acetyl Trientine | N1-Acetyl Trientine Trihydrochloride-d4 | 10.009 - 1000.628 | > 0.99 |
The chromatographic behavior of deuterated compounds is a subject of interest in these hyphenated techniques. It has been observed that deuterated compounds may elute slightly earlier than their non-deuterated counterparts. chromforum.orgnih.gov This phenomenon, known as the chromatographic isotope effect, is a consideration in method development but does not detract from the utility of deuterated standards in achieving accurate quantification. nih.gov
The application of Triethylenetetramine-d4 Tetrahydrochloride as an internal standard extends to bioequivalence studies in human volunteers. researchgate.net The developed and validated LC-MS/MS methods have been successfully applied to estimate the concentrations of Trientine and N1-Acetyl Trientine in these clinical trials, demonstrating the reliability of the deuterated standard in a regulatory context. researchgate.netnih.gov
While the predominant use of Triethylenetetramine-d4 Tetrahydrochloride in hyphenated techniques is as an internal standard in LC-MS/MS, its properties make it a valuable tool for any analytical method requiring precise quantification of Triethylenetetramine. The stability and near-identical chemical behavior to the parent compound ensure its continued importance in pharmaceutical analysis and metabolic research.
Investigative Research Applications of Triethylenetetramine D4 Tetrahydrochloride
Elucidation of Chemical Reaction Mechanisms through Isotopic Tracing with Deuterated Polyamine Analogs
The use of deuterated compounds is a fundamental technique in the study of reaction mechanisms, known as the kinetic isotope effect. beilstein-journals.org While specific studies detailing the use of TETA-d4 to elucidate non-biological chemical reaction mechanisms are not prevalent in public literature, the principles of isotopic tracing are broadly applicable. Deuterated analogs like TETA-d4 can be used to track the fate of specific atoms through a reaction sequence.
In the context of polyamine chemistry, a significant finding is the intramolecular N-acetyl migration that occurs in TETA metabolites. nih.govnih.gov For example, in acidified conditions typical for high-performance liquid chromatography (HPLC) sample matrices, a chemical (non-enzymatic) migration of an acetyl group can occur from the N¹ position to the N³ position of N¹-acetyltriethylenetetramine (N¹AcTETA). nih.gov Isotopic labeling with TETA-d4 would be an ideal method to confirm the intramolecular nature of this rearrangement, ensuring that the acetylated and deuterated portion of the molecule remains intact, thus distinguishing it from intermolecular acetyl group exchange. Such studies help explain the complex metabolic profiles and variations observed in TETA analysis. nih.govnih.gov
The principles of using deuterated reagents have been demonstrated in various multicomponent reactions, where deuterated aldehydes or isonitriles are used to create specifically labeled products without isotopic scrambling. beilstein-journals.org This highlights the robustness of using deuterated analogs to trace molecular backbones through complex transformations, a principle directly applicable to tracking TETA in various chemical environments.
Studies on Enzymatic Acetylation and Biotransformation Pathways utilizing Triethylenetetramine-d4 Tetrahydrochloride as a Probe
TETA-d4 serves as a critical tool in studying the biotransformation of TETA, which is primarily metabolized through acetylation. researchgate.net Research has identified at least two key enzymes involved in this process: spermidine/spermine-N¹-acetyltransferase (SSAT1) and thialysine acetyltransferase (SSAT2, also known as SSAT2). nih.govresearchgate.net
Studies using mouse models have shown that TETA is acetylated to form N¹-acetyltriethylenetetramine (N¹AcTETA) and N¹,N¹⁰-diacetyltriethylenetetramine (DAT), with the latter being a novel metabolite identified through these investigations. researchgate.netnih.gov In these studies, TETA-d4 would be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to precisely quantify the formation of these acetylated metabolites in plasma, liver, and kidney samples. researchgate.netnih.gov
Table 1: Enzymes Involved in Triethylenetetramine (B94423) (TETA) Acetylation
| Enzyme | Common Abbreviation | Role in TETA Metabolism | Kinetic Parameters for TETA (Human Recombinant SSAT2) |
|---|---|---|---|
| Spermidine/spermine-N¹-acetyltransferase | SSAT1 | Acetylates TETA to N¹AcTETA. nih.gov | Not specified as primary acetylator. |
Role of Deuterated Triethylenetetramine in Investigating Polyamine Metabolism in Experimental Systems
As a structural analog of the natural polyamine spermidine, TETA can influence the tightly regulated polyamine metabolic pathway, which is crucial for cell proliferation and is often dysregulated in cancer. nih.govresearchgate.netmdpi.com TETA has been shown to modulate this pathway by inducing antizyme, which in turn down-regulates ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. nih.gov
Isotopically labeled TETA-d4 is essential for tracing how the compound and its metabolites interact with this system. For instance, in studies investigating how TETA affects intracellular polyamine pools, TETA-d4 can be used alongside other labeled compounds like [¹⁴C]putrescine or [¹⁴C]spermidine. nih.gov This dual-labeling approach allows researchers to simultaneously track the uptake and metabolism of TETA while monitoring its effect on the uptake and metabolism of natural polyamines.
Research has demonstrated that TETA treatment can lead to reduced intracellular polyamine levels, inhibiting cancer cell growth. nih.govmdpi.com The ability to accurately quantify TETA and its metabolites using TETA-d4 as an internal standard is paramount to correlating specific metabolite concentrations with observed biological effects, such as the suppression of hypusinated eukaryotic translation initiation factor 5A (eIF5A), a critical factor for cell proliferation. nih.govnih.gov
Table 2: Effects of Triethylenetetramine (TETA) on Polyamine Metabolism in Experimental Cancer Cell Lines
| Effect | Observed Outcome | Associated Enzyme/Process | Reference |
|---|---|---|---|
| Inhibition of Polyamine Uptake | Prevents uptake of [¹⁴C]putrescine and [¹⁴C]spermidine. | Polyamine Transport System | nih.gov |
| Downregulation of Biosynthesis | Reduces activity of ornithine decarboxylase (ODC). | Antizyme Induction | nih.govmdpi.com |
| Inhibition of Catabolism | Inhibits spermine (B22157) oxidase and diamine oxidase. | Amine Oxidases | nih.gov |
Development of Isotopic Tracer Assays for Understanding Chemical Interactions in Complex Matrices
The analysis of TETA and its metabolites in biological fluids like plasma and urine presents a significant analytical challenge due to the complexity of the matrix. nih.govncn.gov.pl TETA-d4 Tetrahydrochloride is fundamental to the development of robust and sensitive analytical methods, primarily those based on liquid chromatography-mass spectrometry (LC-MS). researchgate.net
In these assays, TETA-d4 is added to the biological sample (e.g., plasma, urine, or tissue homogenate) at a known concentration at the beginning of the sample preparation process. nih.gov Because TETA-d4 is chemically identical to the unlabeled TETA, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS analysis. By measuring the ratio of the signal from the unlabeled analyte to the signal from the deuterated internal standard, analysts can correct for these variations and achieve highly accurate and precise quantification.
This approach has been successfully used to develop methods for the simultaneous measurement of TETA, N¹AcTETA, and N¹,N¹⁰-diacetyltriethylenetetramine in a single injection. researchgate.net The separation of these analytes is often achieved on a cyano or similar column, and their detection is highly specific due to the unique mass-to-charge ratios of the parent and fragment ions monitored by the mass spectrometer. researchgate.net The stability of the deuterium (B1214612) label ensures no isotopic exchange occurs during sample processing and analysis, making TETA-d4 an ideal tracer for pharmacokinetic and metabolic studies in complex biological systems. researchgate.netnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation | Formula |
|---|---|---|
| Triethylenetetramine-d4 Tetrahydrochloride | TETA-d4 | C₆H₁₄D₄N₄·4HCl |
| Triethylenetetramine | TETA | C₆H₁₈N₄ |
| N¹-acetyltriethylenetetramine | N¹AcTETA / MAT | C₈H₂₀N₄O |
| N¹,N¹⁰-diacetyltriethylenetetramine | DAT | C₁₀H₂₂N₄O₂ |
| Spermidine | Spd | C₇H₁₉N₃ |
| Spermine | Spm | C₁₀H₂₆N₄ |
| Putrescine | Put | C₄H₁₂N₂ |
| Ornithine | C₅H₁₂N₂O₂ | |
| Hypusine | C₁₀H₂₁N₃O₂ | |
| D-penicillamine | PA | C₅H₁₁NO₂S |
| Tetrathiomolybdate | TTM | MoS₄²⁻ |
| α-difluoromethylornithine | DFMO | C₆H₁₀F₂N₂O₂ |
Computational and Theoretical Studies on Deuterated Triethylenetetramine Species
Quantum Chemical Calculations and Molecular Dynamics Simulations of Deuterated Polyamine Structures
Quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for investigating the structure, dynamics, and energetics of molecules at the atomic level. For deuterated species like Triethylenetetramine-d4 Tetrahydrochoride, these methods can elucidate the subtle but significant effects of isotopic substitution.
Quantum Chemical Calculations:
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of deuterated polyamines. nih.gov These calculations can predict changes in molecular geometry, vibrational frequencies, and electronic structure upon deuteration. For instance, the substitution of hydrogen with deuterium (B1214612) leads to a change in the reduced mass of the C-D bond compared to the C-H bond. This results in a lower vibrational frequency for the C-D stretching and bending modes, a phenomenon that can be precisely calculated and experimentally verified through infrared and Raman spectroscopy. scielo.org.mx
Vibrational spectroscopy, coupled with quantum mechanical calculations, has been effectively used to analyze the conformational behavior of linear polyamines and their N-deuterated derivatives. researchgate.net These studies provide valuable information on the structural preferences of such systems. nih.gov For Triethylenetetramine-d4 Tetrahydrochoride, we can anticipate a shift in the vibrational modes associated with the deuterated ethylenic groups. The table below illustrates a hypothetical comparison of calculated vibrational frequencies for key stretching modes in Triethylenetetramine (B94423) and its d4-deuterated analogue, based on typical shifts observed upon deuteration.
| Vibrational Mode | Typical Frequency (cm⁻¹) in C-H | Predicted Frequency (cm⁻¹) in C-D |
| C-H Stretch | 2950 - 2850 | ~2200 - 2100 |
| CH₂ Scissoring | 1470 - 1450 | ~1050 - 1030 |
| CH₂ Rocking | 800 - 700 | ~600 - 550 |
| This table presents predicted data based on established principles of isotopic effects on vibrational frequencies and is for illustrative purposes. |
Molecular Dynamics Simulations:
In the case of Triethylenetetramine-d4 Tetrahydrochoride, MD simulations could be employed to study its chelation with metal ions. The altered vibrational dynamics of the deuterated ethylenic bridges might influence the kinetics and stability of the resulting metal complex. Furthermore, femtosecond molecular dynamics studies on model systems have shown that replacing hydrogen with deuterium can significantly alter the timescales of processes like proton transfer. nih.gov
Modeling of Isotope Effects in Reaction Kinetics and Thermodynamic Analyses
The replacement of hydrogen with deuterium can lead to kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction. wikipedia.org The study of KIEs provides valuable information about the reaction mechanism, particularly the rate-determining step. princeton.edu
Modeling of Isotope Effects in Reaction Kinetics:
For reactions involving the cleavage of a C-H bond, a primary KIE is often observed, where the reaction proceeds slower with the deuterated compound. This is because the C-D bond has a lower zero-point energy than the C-H bond, and thus requires more energy to be broken. For Triethylenetetramine-d4 Tetrahydrochoride, while the deuterium atoms are not on the amine groups directly involved in acid-base chemistry, their presence can still exert secondary kinetic isotope effects on reactions involving the amine functionalities. wikipedia.org These secondary effects arise from changes in hybridization or steric environment at the transition state.
Computational models can be used to predict the magnitude of KIEs for proposed reaction mechanisms. nih.gov By comparing the calculated KIEs with experimental values, it is possible to gain confidence in a particular mechanistic pathway. For instance, in an SN2 reaction involving one of the amine groups of Triethylenetetramine, deuteration of the ethylenic backbone could lead to a small secondary KIE.
The table below shows hypothetical KIE values for a reaction involving an amine group, illustrating the expected difference between primary and secondary effects.
| Type of Isotope Effect | Atom Position | Typical kH/kD |
| Primary | At reacting N-H bond | 2 - 7 |
| Secondary (α) | On carbon adjacent to N | 1.0 - 1.2 |
| Secondary (β) | On carbon once removed from N | ~1.0 |
| This table is for illustrative purposes and actual values would depend on the specific reaction. |
Thermodynamic Analyses:
Deuteration can also influence the thermodynamic properties of a molecule. While the effect on the electronic potential energy surface is negligible under the Born-Oppenheimer approximation, the change in zero-point vibrational energy (ZPVE) can lead to small but significant differences in enthalpy and free energy. nih.gov Generally, molecules become slightly more thermodynamically stable upon deuteration due to the lower ZPVE of D-bonds compared to H-bonds.
Molecular dynamics simulations of proteins and biomembranes in deuterated water (D₂O) have shown that these biomolecules tend to become slightly more compact and rigid, reflecting stronger hydrogen bonding in D₂O. nih.govnih.govacs.org While this is an effect of the solvent, similar principles apply to the deuteration of the molecule itself. The deuteration in Triethylenetetramine-d4 Tetrahydrochoride could subtly alter its conformational preferences and the thermodynamics of its interactions with other molecules, including water and biological targets.
In Silico Prediction of Deuteration Impact on Molecular Interactions and Pathways
In silico models are increasingly used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.govnih.gov These predictive models can be applied to assess how deuteration might impact the molecular interactions and biological pathways of a compound like Triethylenetetramine-d4 Tetrahydrochoride.
The primary impact of deuteration from a drug development perspective is often on metabolic stability. The C-H bonds in a molecule can be susceptible to oxidation by cytochrome P450 enzymes. By replacing these hydrogens with the heavier deuterium isotope, the C-D bond becomes more resistant to cleavage, which can slow down the rate of metabolism. This can lead to a longer half-life and altered pharmacokinetic profile of the drug.
For Triethylenetetramine-d4 Tetrahydrochoride, in silico ADME prediction tools could be used to:
Identify potential sites of metabolism: Pinpoint which C-H bonds in the non-deuterated parent molecule are most likely to be oxidized.
Predict changes in metabolic stability: Estimate the extent to which deuteration at the d4 positions would decrease the rate of metabolism.
Model effects on transporter interactions: Assess whether the subtle changes in size, shape, and lipophilicity due to deuteration could affect the molecule's interaction with drug transporters.
Evaluate potential for altered pathway flux: Predict if blocking metabolism at the deuterated sites could lead to an increase in metabolism at other sites (metabolic switching).
The following table provides a hypothetical comparison of predicted ADME properties for Triethylenetetramine and its d4-deuterated analogue, based on the expected effects of deuteration.
| Property | Triethylenetetramine | Triethylenetetramine-d4 Tetrahydrochoride | Rationale for Change |
| Metabolic Stability (in vitro) | Moderate | Higher | Stronger C-D bond is less susceptible to enzymatic cleavage. |
| Plasma Half-life (in vivo) | Shorter | Longer | Reduced metabolic clearance leads to longer persistence in the body. |
| Interaction with P-gp | Substrate | Potentially altered | Changes in conformation and lipophilicity could affect transporter binding. |
| This table contains hypothetical data for illustrative purposes. |
Future Directions in Research with Triethylenetetramine D4 Tetrahydrochloride
Emerging Analytical Frontiers and Methodological Innovations
The quantification of polyamines like triethylenetetramine (B94423) (TETA) has traditionally relied on methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.govnih.gov While effective, these techniques often require complex sample pre-treatment and derivatization, as polyamines lack natural chromophores for UV detection. nih.govnih.gov The future of polyamine analysis, including deuterated analogs, is moving towards more sensitive, rapid, and direct detection methods.
Innovations are emerging on several fronts. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, has become a cornerstone for TETA analysis due to its high sensitivity and specificity, allowing for the direct measurement of TETA and its metabolites in biological matrices like plasma and urine. researchgate.netnih.gov The use of a deuterated internal standard like Triethylenetetramine-d4 is critical in these assays to correct for matrix effects and variations in instrument response, ensuring accuracy. aptochem.comcrimsonpublishers.com
Beyond established chromatography, novel analytical strategies are being explored:
Nanoparticle-Based Sensing: A recently developed method utilizes modified silver nanoparticles (AgNPs) for the colorimetric quantification of TETA. nih.gov This approach is advantageous as it is low-cost, requires minimal equipment, and offers high sensitivity. nih.gov
Advanced Biosensors: The development of enzymatic, chemiluminescent, and electrochemical biosensors presents a promising frontier for real-time polyamine detection. nih.gov These technologies could offer highly specific and sensitive analysis without the need for extensive sample preparation.
Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state. walshmedicalmedia.com Applying these methods to polyamine analysis could significantly reduce analysis time, a key advantage for large-scale studies. walshmedicalmedia.com
Mass Spectrometry Imaging (MSI): This powerful technique enables the visualization of the spatial distribution of molecules within tissue samples. walshmedicalmedia.com Using MSI to track the distribution of deuterated polyamines could provide unprecedented insights into their localization and function in specific cellular and tissue microenvironments.
| Analytical Technique | Principle | Advantages for Polyamine Analysis | Future Potential with Deuterated Standards |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. nih.gov | High sensitivity and specificity; corrects for matrix effects with SIL IS. aptochem.comcrimsonpublishers.com | Gold standard for quantitative bioanalysis; enables high-throughput applications. aptochem.com |
| Silver Nanoparticles (AgNPs) | Colorimetric change upon interaction of TETA with modified AgNPs. nih.gov | Low cost, simple, high sensitivity, minimal equipment. nih.gov | Development of rapid, field-portable testing kits. |
| Fluorescent Probes | Development of molecules that exhibit fluorescence changes upon binding to polyamines. nih.gov | High sensitivity, potential for in-vivo imaging. | Probes specific for deuterated analogs could track metabolic pathways visually. |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of analytes in tissue sections. walshmedicalmedia.com | Visualizes localization of drugs and metabolites in situ. walshmedicalmedia.com | Tracking the precise location of Triethylenetetramine-d4 within organs or tumors. |
Potential for Novel Deuterated Polyamine-Based Research Probes
The role of deuterated compounds is evolving beyond their use as simple internal standards. The synthesis of complex deuterated molecules like Triethylenetetramine-d4 Tetrahydrochloride opens the door to creating sophisticated research probes for exploring biological systems. nih.govacanthusresearch.com Because the physicochemical properties of a stable isotope-labeled compound are nearly identical to its unlabeled counterpart, they are ideal tracers for metabolic and physiological studies. chromatographyonline.com
Deuterium-labeled polyamines have already been used to investigate their uptake, distribution, and metabolic fate in animal models. nih.gov One study administered deuterium-labelled putrescine, spermidine, and spermine (B22157) to rat pups, confirming that exogenous polyamines are distributed among all investigated organs and are interconverted through synthesis and retroconversion pathways. nih.gov This highlights their utility in elucidating the complex balance of polyamine metabolism. nih.gov
Future research can leverage these properties to develop novel probes for:
Mechanistic Enzyme Studies: Deuterated substrates, such as deuterated spermine, can be used as mechanistic probes to study the kinetics and reaction mechanisms of polyamine-metabolizing enzymes like polyamine oxidase (PAO) and spermine oxidase (SMO). nih.gov
Metabolic Flux Analysis: By tracing the incorporation and conversion of Triethylenetetramine-d4, researchers can quantify the flux through various metabolic pathways, providing a dynamic view of cellular metabolism in health and disease states like cancer. nih.govportlandpress.com
Pharmacokinetic and Drug Metabolism Studies: The use of deuterated analogs is invaluable for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of parent drugs and their metabolites. acanthusresearch.com
Neutron Reflectometry: In materials science, deuterated arylamines have been proposed for use in studying the function of optoelectronic devices using neutron reflectometry, an application that could potentially be extended to biological membrane studies involving polyamines. researchgate.net
Advancements in High-Throughput Screening Methodologies Utilizing Deuterated Standards
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. nih.gov The integration of LC-MS/MS into HTS workflows has been a significant advancement, offering high selectivity and sensitivity. nih.gov In this context, stable isotope-labeled internal standards like Triethylenetetramine-d4 Tetrahydrochloride are not just beneficial but essential for robust and reliable HTS assays. aptochem.comcrimsonpublishers.com
The ideal internal standard for mass spectrometry is a stable isotope-labeled version of the analyte. aptochem.comchromatographyonline.com These standards co-elute with the analyte and experience similar ionization effects, providing the most accurate correction for analytical variability. aptochem.comchromforum.org This is crucial in HTS, where speed and accuracy are paramount.
The use of deuterated standards facilitates several key advancements in HTS:
Improved Data Quality: They significantly improve the accuracy and precision of quantification by compensating for matrix effects, which occur when other molecules in a complex sample interfere with the ionization of the analyte. crimsonpublishers.comclearsynth.com
Miniaturization and Automation: The reliability afforded by deuterated standards supports the move towards miniaturized assays, such as those using microfluidics, which use smaller sample volumes and less reagent. walshmedicalmedia.com This reduces the cost and increases the speed of screening.
Multiplexed Assays: In HTS, it is often desirable to measure multiple analytes simultaneously. While ideally, a unique SIL standard is used for each analyte, the development of robust analytical methods allows for the use of a single, well-characterized deuterated standard in certain multi-analyte assays, further streamlining the process. chromforum.org
As HTS technologies continue to evolve, the demand for high-quality, well-characterized deuterated standards like Triethylenetetramine-d4 Tetrahydrochloride will grow, solidifying their role as a critical enabling technology in pharmaceutical research and development.
Q & A
Q. How to align experimental protocols with ethical guidelines for in vivo studies involving Triethylenetetramine-d4 Tetrahydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
